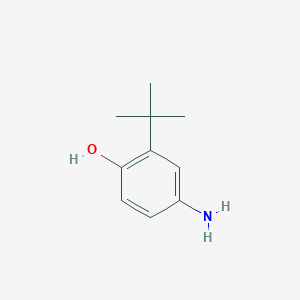

4-Amino-2-(tert-butyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-(tert-butyl)phenol , also known as 2-Amino-4-tert-butylphenol , is a chemical compound with the molecular formula C10H15NO . It features an amino group (NH2) attached to the phenolic ring, and a tert-butyl (tert-C4H9) group at the para position. The compound appears as a white to light yellow crystalline solid with a melting point of approximately 160-163°C .

科学的研究の応用

Synthesis of 2-(pyridyl)benzoxazole Derivatives

4-Amino-2-(tert-butyl)phenol can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates . These intermediates are crucial in the synthesis of biologically important 2-(pyridyl)benzoxazole derivatives . These derivatives have been studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Organocatalysts for Asymmetric Aldol Reaction

Prolinamide phenols, synthesized using 4-Amino-2-(tert-butyl)phenol, serve as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water . This reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of natural products, pharmaceuticals, and other complex molecules.

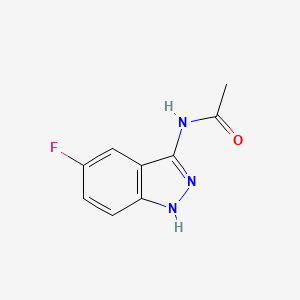

Preparation of Uranylsalophene Derivatives

4-Amino-2-(tert-butyl)phenol is used to prepare N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate in the synthesis of uranylsalophene derivatives . These derivatives can be used as selective receptors in anion-sensitive membrane sensors, which have applications in environmental monitoring and medical diagnostics.

Electrochemical or Chemical Oxidative Polymerization

4-Amino-2-(tert-butyl)phenol can be polymerized by electrochemical or chemical oxidative polymerization to form Poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)] . This polymer has potential applications in the development of functional materials for electronic devices.

作用機序

Target of Action

Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .

Mode of Action

It is known that similar compounds can suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make it valuable in stabilizing various compounds .

Biochemical Pathways

Related compounds have been found to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or monoamine oxidase-like enzymes .

Result of Action

Similar compounds have been found to exhibit fungicidal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .

Action Environment

It is known that similar compounds can exhibit a dual pro-oxidant and antioxidant action under certain conditions .

特性

IUPAC Name |

4-amino-2-tert-butylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXDFLGENKUMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)